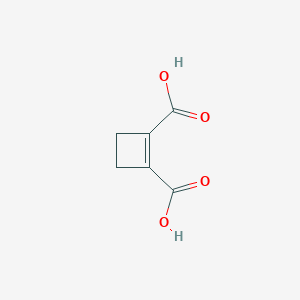

1-环丁烯-1,2-二羧酸

描述

1-Cyclobutene-1,2-dicarboxylic acid, also known as 1-Cyclobutene-1,2-dicarboxylic acid, is a useful research compound. Its molecular formula is C6H6O4 and its molecular weight is 142.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Cyclobutene-1,2-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclobutene-1,2-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

锂配位聚合物的合成

1-环丁烯-1,2-二羧酸可作为反应物,通过与碳酸锂反应合成锂配位聚合物 . 此过程在材料科学领域具有重要意义,因为配位聚合物在气体储存、催化和药物递送等方面具有应用。

镧系金属有机框架(LnMOFs)的制备

该化合物还可以作为配体,通过溶剂热法制备各种镧系金属有机框架(LnMOFs) . LnMOFs 是一类材料,在发光、磁性和气体储存等领域具有潜在应用。

免疫测定中的荧光检测

1-环丁烯-1,2-二羧酸可用于免疫测定中的荧光检测 . 免疫测定是生物化学测试,用于测量溶液中物质的存在或浓度,这些溶液通常包含复杂的混合物。

杂交测定

该化合物也用于杂交测定 . 这些测定法通常用于分子生物学中,用于测量特定 DNA 或 RNA 序列的存在。

酶促反应

1-环丁烯-1,2-二羧酸用于酶促反应 . 它可以在这些反应中充当底物、抑制剂或激活剂,这些反应是所有生物过程的基础。

衍射级晶体的形成

该化合物可用于形成衍射级晶体 . 这些晶体对于 X 射线晶体学至关重要,X 射线晶体学是一种用于确定晶体原子和分子结构的技术。

方酸二阴离子的合成

1-环丁烯-1,2-二羧酸可用于合成方酸二阴离子 . 这种二阴离子用作构建块,以创建不带电的聚合物网络。

不带电的聚合物网络的创建

承接上一点,由 1-环丁烯-1,2-二羧酸衍生的方酸二阴离子用于创建不带电的聚合物网络 . 这些网络在材料科学中具有潜在应用,特别是在新型聚合物的开发方面。

作用机制

Target of Action

As a dicarboxylic acid, it may interact with various enzymes and proteins that have carboxylate-binding sites .

Mode of Action

Given its structure, it may interact with its targets through hydrogen bonding or electrostatic interactions facilitated by its carboxylic acid groups .

Biochemical Pathways

Dicarboxylic acids often play roles in energy metabolism and biosynthetic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Cyclobutene-1,2-dicarboxylic acid are not explicitly stated in the available literature. As a small molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion would likely involve standard processes for carboxylic acids .

Result of Action

As a dicarboxylic acid, it may influence pH and ionic balance in cells, potentially affecting various cellular processes .

Action Environment

Environmental factors such as pH, temperature, and ionic strength could influence the action, efficacy, and stability of 1-Cyclobutene-1,2-dicarboxylic acid. For instance, changes in pH could affect the ionization state of the carboxylic acid groups, potentially altering its interactions with targets .

生化分析

Cellular Effects

The cellular effects of 1-Cyclobutene-1,2-dicarboxylic acid are currently unknown. Given its structure, it could potentially influence cell function by interacting with various cellular components. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro and in vivo studies are needed to explore these aspects .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of 1-Cyclobutene-1,2-dicarboxylic acid in animal models. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Subcellular Localization

Future studies should investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

cyclobutene-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4(3)6(9)10/h1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOGLHXZZGEOAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340701 | |

| Record name | 1-Cyclobutene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16508-05-7 | |

| Record name | 1-Cyclobutene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclobut-1-ene-1,2-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes CBDC ferroelectric?

A: CBDC displays ferroelectricity due to the presence of hydrogen bonds, both intermolecular and intramolecular, within its crystal structure. [, ] These hydrogen bonds contribute to the material's polarizability, leading to a spontaneous electric polarization that can be reversed by an external electric field. [] Density Functional Theory (DFT) calculations reveal that the intermolecular hydrogen bonds play a more significant role in CBDC's ferroelectric polarization than the intramolecular ones. []

Q2: How do researchers identify the specific atomic motions responsible for ferroelectricity in CBDC?

A: Inelastic Neutron Scattering (INS) spectroscopy combined with DFT calculations provides valuable insights into CBDC's vibrational dynamics. [] Researchers identified a large LO-TO (longitudinal optical-transverse optical) splitting of the O-H stretching mode at 2471 cm−1, indicating its significant contribution to ferroelectric polarization. [] This specific vibrational mode is sensitive to long-range Coulomb interactions, a defining characteristic of ferroelectric materials. []

Q3: How does the structure of CBDC influence its ferroelectric properties?

A: The arrangement of hydrogen bonds within the CBDC crystal dictates its ferroelectric behavior. While both intermolecular and intramolecular hydrogen bonds exist, research suggests that the intermolecular hydrogen bonds are more influential in determining the material's overall polarization. [] Understanding the relationship between crystal structure and ferroelectricity is crucial for designing new organic ferroelectric materials with enhanced properties.

Q4: What is the significance of the large polarization observed in CBDC?

A: CBDC exhibits a remarkably high spontaneous polarization, reaching 14.3 μC/cm2. [] This value surpasses that of many other known organic ferroelectrics, highlighting its potential for applications requiring high polarization, such as high-density data storage and energy harvesting.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)

![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)